Vernolic acid
Overview
Description
Vernolic acid: is a fatty acid derivative characterized by the presence of an epoxide group at the 12,13 position and a cis double bond at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Unsaturated Fatty Acids: One common method involves the epoxidation of unsaturated fatty acids such as oleic acid. This can be achieved using peracids like meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Enzymatic Methods: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of unsaturated fatty acids, providing a more environmentally friendly approach.
Industrial Production Methods:
Chemical Synthesis: Large-scale production often utilizes chemical epoxidation methods due to their efficiency and cost-effectiveness.
Biotechnological Approaches: Advances in biotechnology have enabled the use of genetically engineered microorganisms to produce epoxy fatty acids through fermentation processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Vernolic acid can undergo further oxidation to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form vicinal diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring is reactive towards nucleophiles, allowing for the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide ring under mild conditions.
Major Products:
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Epoxy fatty acids can act as ligands in catalytic processes.
Biology:
Signaling Molecules: Epoxy fatty acids are involved in various biological signaling pathways.
Enzyme Inhibitors: They can act as inhibitors of enzymes such as lipoxygenases.
Medicine:
Anti-inflammatory Agents: Epoxy fatty acids have shown potential as anti-inflammatory agents.
Cardiovascular Health: They may play a role in maintaining cardiovascular health by modulating lipid metabolism.
Industry:
Polymer Production: Used in the production of epoxy resins and other polymers.
Lubricants: Epoxy fatty acids can be used as bio-lubricants due to their stability and lubricating properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Vernolic acid can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.
Signaling Pathways: It can modulate signaling pathways related to inflammation and lipid metabolism by interacting with receptors and enzymes.
Comparison with Similar Compounds
(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid: Another epoxy fatty acid with similar biological activities.
(9Z)-Octadec-9-enoic acid (Oleic Acid): A precursor in the synthesis of Vernolic acid.
Uniqueness:
Epoxide Group: The presence of the epoxide group at the 12,13 position imparts unique reactivity and biological activity.
Cis Double Bond: The cis configuration of the double bond at the 9 position influences the compound’s physical and chemical properties.
Properties
IUPAC Name |
(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPPLLJZDQAOHD-GJGKEFFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895851 | |
Record name | (+)-Vernolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-07-1, 17966-13-1 | |
Record name | Vernolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vernolic acid (+)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vernolic acid, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Vernolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERNOLIC ACID, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VERNOLIC ACID, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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